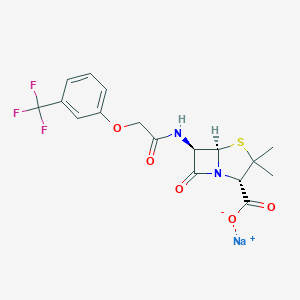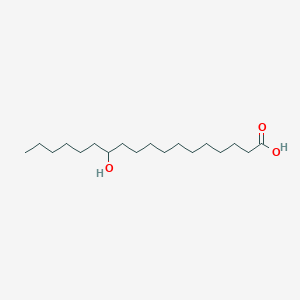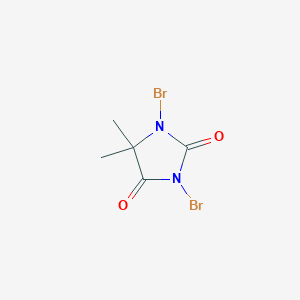
1,3-Dibromo-5,5-dimetilhidantoína
Descripción general
Descripción
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a chemical compound that has been used in various scientific research applications, including water disinfection, biocidal activity, and as a preservative. It is a brominated heterocyclic compound that contains a five-membered ring with two bromine atoms and two methyl groups attached. DBDMH is a white, crystalline solid that is insoluble in water and has a molecular weight of 305.92 g/mol.
Aplicaciones Científicas De Investigación
Síntesis orgánica: Precatalizador para la activación de carbonilos
DBDMH sirve como un precatalizador eficaz en la síntesis orgánica, particularmente para la activación de la funcionalidad carbonilo. Esta activación es un paso fundamental en muchas reacciones de condensación a escala industrial, como la esterificación y la condensación aldólica . La capacidad del compuesto para facilitar la esterificación directa de ácidos carboxílicos y alcoholes, así como la condensación aldólica de aldehídos en condiciones neutras, lo convierte en una herramienta valiosa en la síntesis de diversos compuestos orgánicos.
Tratamiento de agua: Desinfección y purificación
En el campo del tratamiento de agua, DBDMH se utiliza por sus potentes propiedades desinfectantes. Se emplea en la purificación del agua potable y el tratamiento de sistemas de agua recreativa . Su eficacia en la eliminación de patógenos y la garantía de la seguridad de la calidad del agua subraya su importancia en la salud pública e higiene.
Industria de la pulpa y el papel: Agente blanqueador
La industria de la pulpa y el papel se beneficia del uso de DBDMH como agente blanqueador. Sus propiedades oxidativas ayudan en el blanqueo de la pulpa de papel, lo cual es crucial para producir productos de papel de alta calidad .
Sistemas de refrigeración industrial: Control de biopelículas
DBDMH se aplica en el mantenimiento de sistemas de refrigeración de agua industrial y comercial. Ayuda a controlar la formación de biopelículas, que pueden provocar corrosión y reducir la eficiencia de los sistemas de refrigeración .
Síntesis química: Oxidación de tioles a disulfuros
En la síntesis química, DBDMH es reconocido por su eficiencia y selectividad en la oxidación de tioles a disulfuros, ya sea en solución o en condiciones sin disolvente . Esta reacción es significativa en la producción de diversos productos farmacéuticos y productos químicos finos.
Química verde: Catálisis sin metales
El papel de DBDMH en la química verde se destaca por su uso como catalizador sin metales. Esto se alinea con los principios de la química sostenible, que busca minimizar el impacto ambiental de los procesos químicos .
Mecanismo De Acción
Target of Action
DBDMH is primarily used as a disinfectant for water purification, recreational water treatment, and in industrial/commercial water cooling systems . It is also used as a bleaching agent in pulp and paper mills . The primary targets of DBDMH are various pathogens present in the water, including bacteria, viruses, and fungi .
Mode of Action
DBDMH acts as a source of bromine, which is equivalent to hypobromous acid (HOBr) . The bromine from DBDMH interacts with water to form HOBr and 5,5-dimethylhydantoin . With a pKa of 8.6, hypobromous acid partially dissociates in water to form “Br+”, which produces bromide ions in the process of disinfection . The bromide ions can then undergo oxidation to hypobromous acid in the presence of an oxidizer of sufficient strength .
Biochemical Pathways
The biochemical pathway involves the conversion of bromide ions to hypobromous acid in the presence of an oxidizer . This reoxidation process is commonly called “activation” of the bromide ion . The activated bromide ion then interacts with the pathogens, leading to their destruction .
Pharmacokinetics
Its effectiveness as a disinfectant would be determined by its solubility in water, which is 0.1 g/100 mL at 20 °C .
Result of Action
The result of DBDMH’s action is the destruction of pathogens in the water, making it safe for human use . It achieves this by producing bromide ions that interact with the pathogens, leading to their destruction .
Action Environment
The action of DBDMH can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its solubility in water can affect its efficacy as a disinfectant . Furthermore, the presence of an oxidizer is necessary for the activation of the bromide ion . It’s also worth noting that DBDMH is a white solid with a slight bromine odor, and it has a melting point of 197 to 203 °C .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,3-Dibromo-5,5-dimethylhydantoin is known to catalyze leukotriene B4 omega-hydroxylation and arachidonic acid omega-hydroxylation, although its activity is much lower than that of CYP4F2 . It also catalyzes the hydroxylation of the antihistamine ebastine . The nature of these interactions involves the release of bromine, equivalent to hypobromous acid (HOBr), which is involved in various biochemical reactions .
Molecular Mechanism
1,3-Dibromo-5,5-dimethylhydantoin acts as a source of bromine, equivalent to hypobromous acid (HOBr). The bromine released in situ likely acts as a catalyst in the reaction medium, leading to a considerable increase in the electrophilicity of the aldehyde .
Propiedades
IUPAC Name |
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDVERQJMEPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035341 | |
| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Light yellow powder; [Aldrich MSDS] | |
| Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9444 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
77-48-5 | |
| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromantin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromantin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dibromo-5,5-dimethylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3035341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dibromo-5,5-dimethylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9R5F9I7MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DBDMH?
A1: The molecular formula of DBDMH is C5H6Br2N2O2, and its molecular weight is 285.94 g/mol. []
Q2: What are the typical spectroscopic characteristics of DBDMH?
A2: While the provided research doesn't delve into detailed spectroscopic analysis, it can be characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and GLC. []
Q3: How is DBDMH used in organic synthesis?
A3: DBDMH serves as a versatile reagent in organic synthesis, acting as a catalyst or promoter for various reactions. It's employed in:
- Bromination: Efficiently brominates aromatic compounds, even those with electron-withdrawing substituents, in the presence of strong acids. [] Can also be used for regioselective bromination of phenols and polyphenols. []
- Oxidation: Oxidizes 1,3,5-trisubstituted pyrazolines to pyrazoles. [] Also oxidizes thiols to disulfides under both solution and solvent-free conditions. []
- Synthesis of Heterocycles: Catalyzes the synthesis of polyhydroquinoline derivatives and 12-aryl-8,9,10,12-tetrahydro[a] xanthene-11-ones via one-pot multicomponent reactions. [] Also facilitates the synthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyl compounds. []
- Protection Reactions: Acts as a catalyst for trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS). [] Also promotes tetrahydropyranylation of alcohols. []
- Glycosylation: Activates thioglycosides for glycosidic bond formation in the presence of co-promoters like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). []
Q4: Can you provide an example of a reaction mechanism involving DBDMH?
A5: In the acid-catalyzed bromination of aromatic compounds, DBDMH likely acts as a source of electrophilic bromine. The strong acid protonates one of the DBDMH bromine atoms, making it more electrophilic and susceptible to attack by the aromatic ring. []
Q5: What are the advantages of using DBDMH as a catalyst?
A5: DBDMH offers several benefits as a catalyst:
Q6: How is DBDMH used in analytical chemistry?
A6: DBDMH can replace elemental bromine in several analytical applications:
- Determination of Phenol and Resorcinol: Offers a faster and less hazardous alternative to the Koppeschaar reaction, which traditionally uses chloroform. []
- Iron Limit Tests: Can replace bromine water in iron limit tests for substances like maleic acid and titanium dioxide. []
- Drug Identification: Replaces elemental bromine in color reactions for identifying drugs like aloes, amiloride hydrochloride, and chlorhexidine. []
Q7: What is the environmental impact of DBDMH?
A8: While DBDMH itself is a brominating agent, it can be used to replace more environmentally hazardous reagents like elemental bromine and chloroform in various applications. [, ]
Q8: Are there any alternatives to DBDMH?
A9: Yes, alternatives to DBDMH exist depending on the specific application. For example, N-bromosuccinimide (NBS) is another common brominating agent. [, ] The choice of reagent depends on factors like reaction conditions, desired selectivity, and cost.
Q9: What safety precautions should be taken when handling DBDMH?
A10: DBDMH should be handled with care as it is an oxidizing agent and can be irritating to the skin and respiratory system. [] Always consult the safety data sheet before handling DBDMH.
Q10: How is DBDMH used as a disinfectant?
A11: DBDMH is a powerful disinfectant, effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi. [, ] It's used in various applications, such as:
- Water Treatment: Controls microbial growth in swimming pools, spas, and industrial water systems. [, ]
- Agriculture: Disinfects poultry houses, animal drinking water, and equipment. []
Q11: How does DBDMH interact with microcystin in water treatment?
A12: DBDMH effectively removes microcystin toxins (MC-LR and MC-RR) from water. Studies demonstrate a high removal rate under optimized conditions, indicating its potential application in drinking water treatment. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




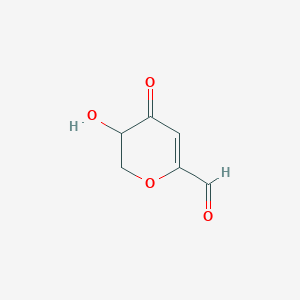
![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)


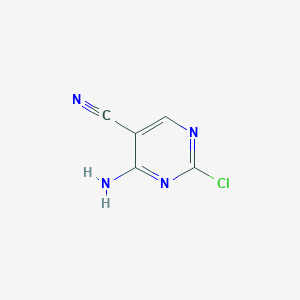


![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
